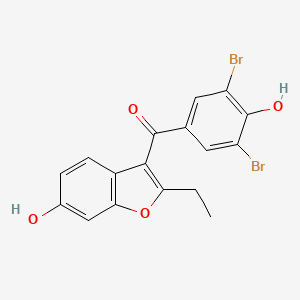

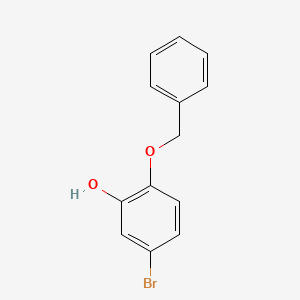

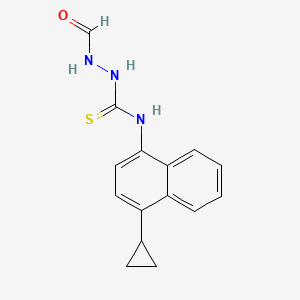

![molecular formula C21H30S2 B3105432 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene CAS No. 153312-86-8](/img/structure/B3105432.png)

4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene

概要

説明

4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a compound with a rigid coplanar structure that favors π−π intermolecular interactions. It has good electron-donating properties and has been one of the most attractive building blocks for organic field effect transistors and organic electronics .

Synthesis Analysis

The synthesis of this compound involves the use of potassium hydroxide and potassium iodide in dimethyl sulfoxide at 20℃ for about 2.33 hours. This process occurs in an inert atmosphere and in darkness . Another method involves dissolving the compound in THF (2 mL) and adding n-Butyllithium at -78 C, stirring the mixture at -78C for 2 hours .Molecular Structure Analysis

The molecular structure of this compound has been characterized by X-ray, electrochemical, spectroscopic (UV-Vis absorption, emission and Raman) and density functional theory methods . The neutral compounds show a longer mean conjugation length than oligothiophenes and oligothiophene-vinylenes .Chemical Reactions Analysis

The chemical reactions of this compound involve the stabilization of polycationic states of which the radical cations and dications are strong NIR absorbers . The radical cation of the triarylamine compound and the radical anion of the tetracyano compound similarly display hole and electron charge localization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 447.4±25.0 °C and a density of 1.041±0.06 g/cm3 . It also has a molecular weight of 346.59 .科学的研究の応用

Dye-Sensitized Solar Cells

- CPDT has been used in the design of organic chromophores for dye-sensitized solar cells (DSSCs), demonstrating a high power conversion efficiency of 8.95% under AM1.5G sunlight. The use of CPDT, in place of 2,2'-dithiophene, as a building block for dye design significantly improves performance by reducing surface states and inhibiting charge recombination (Li et al., 2010).

Photovoltaic Applications

- CPDT-based conjugated polymers, combined with other comonomers, have been designed for photovoltaic cells. These polymers have desirable optical bandgaps and exhibit suitable HOMO-LUMO levels for use with fullerene derivatives as electron transporters, leading to power conversion efficiencies up to 3.1% (Kingsborough et al., 2010).

Organic Photovoltaics

- In organic photovoltaics, CPDT-based conjugated polymers have been synthesized with alternating electron-donating and electron-accepting units. These polymers show an optical band gap as low as 1.4 eV and have tunable absorption characteristics. They are excellent candidates for light-harvesting materials in organic photovoltaic applications (Zhu et al., 2007).

Synthetic Applications

- A three-step synthetic approach to asymmetrically functionalize CPDT compounds has been developed. This method allows for the preparation of a broad range of functionalized bridged bithiophenes, useful in various organic electronic applications (Van Mierloo et al., 2010).

Small-Molecule Organic Solar Cells

- CPDT has been employed in the design of small molecules for organic solar cells, achieving a power conversion efficiency (PCE) over 8%. The influence of the bridging atoms on optical and electrochemical properties significantly impacts the device performance (Ni et al., 2015).

作用機序

Target of Action

The primary target of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is the π-conjugated system in organic electronics . The compound is used in the development of π-conjugated oligomers , which are key components in organic electronic devices .

Mode of Action

4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene interacts with its targets through conjugation . The compound has a longer mean conjugation length than oligothiophenes and oligothiophene-vinylenes . This allows for more effective conjugation when embedded into semiconducting polymers .

Biochemical Pathways

The compound affects the redox chemistry of the π-conjugated system . It stabilizes polycationic states, with the radical cations and dications being strong NIR absorbers . The compound also displays singlet diradicaloid character .

Result of Action

The action of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene results in compounds with new electronic properties and unique structures potentially exploitable in organic electronics . The compound contributes to the realization of a lower band gap in semiconducting polymers .

Action Environment

The action, efficacy, and stability of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the synthesis process can affect the compound’s properties . Additionally, the compound’s performance in organic electronic devices can be influenced by factors such as the device architecture and operating conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30S2/c1-3-5-7-9-13-21(14-10-8-6-4-2)17-11-15-22-19(17)20-18(21)12-16-23-20/h11-12,15-16H,3-10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOLOMCKXMZOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=C(C3=C1C=CS3)SC=C2)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731977 | |

| Record name | 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153312-86-8 | |

| Record name | 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

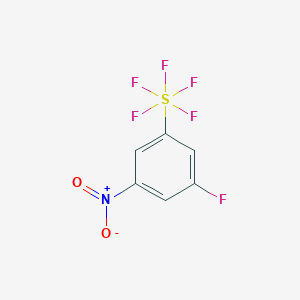

![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)